molecular formula C8H17NO2 B13553588 Methyl 2-(aminomethyl)-3-methylpentanoate

Methyl 2-(aminomethyl)-3-methylpentanoate

Cat. No.: B13553588
M. Wt: 159.23 g/mol
InChI Key: UVCATMSZWBHBRD-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-3-methylpentanoate is a branched-chain ester featuring an aminomethyl substituent at the C2 position and a methyl group at the C3 position of the pentanoate backbone. For instance, esters with aminomethyl groups are often intermediates in drug synthesis or ligands for metal coordination (e.g., in polymers or catalytic systems) .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-methylpentanoate

InChI

InChI=1S/C8H17NO2/c1-4-6(2)7(5-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

UVCATMSZWBHBRD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

  • Chemical Name: Methyl 2-(aminomethyl)-3-methylpentanoate
  • Molecular Formula: C8H17NO2
  • Molecular Weight: Approximately 159.23 g/mol (calculated from molecular formula)
  • Structural Features: This compound is an amino ester derivative of 3-methylpentanoic acid, characterized by an aminomethyl substituent at the 2-position and a methyl ester functional group. The presence of both amino and ester groups enables diverse synthetic transformations.

The preparation of this compound generally involves the introduction of an aminomethyl group into a methyl ester of a branched pentanoic acid. The key synthetic challenges are selective functionalization at the 2-position and preservation of the ester moiety. Two main approaches have been reported:

Direct Aminomethylation Route

This method typically involves the reaction of methyl 3-methylpentanoate or its activated derivative (e.g., halide or aldehyde intermediate) with aminomethylating agents such as formaldehyde and ammonia or amines under controlled conditions.

Typical Reaction Conditions
Parameter Description
Reactants Methyl 3-methylpentanoate, formaldehyde, ammonia or ammonium salts
Catalysts Acidic or basic catalysts (e.g., HCl, NaOH)
Solvents Polar solvents such as methanol, ethanol, or aqueous media
Temperature Moderate temperatures (40–90 °C)
Reaction Time Several hours to overnight
Pressure Atmospheric or slight pressure

The aminomethylation proceeds via nucleophilic attack of ammonia on an intermediate iminium ion formed by formaldehyde and the substrate, followed by reduction if necessary to yield the aminomethyl group. This approach is often coupled with reduction steps using agents such as sodium borohydride or catalytic hydrogenation to stabilize the amine functionality.

Esterification of Aminomethylated Acid Intermediates

An alternative approach involves:

Representative Reaction Conditions
Step Conditions
Amination Use of ammonia, ammonium salts, or amines; catalysts such as copper salts or Lewis acids; solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF); temperatures 100–150 °C
Esterification Acid-catalyzed esterification using methanol and sulfuric acid or other acid catalysts; reflux conditions (60–80 °C)

This two-step method allows for better control over regioselectivity and purity of the final ester product.

Detailed Synthetic Protocols from Literature and Patents

Amination of Halogenated Precursors

A patent describing the preparation of related aminobenzoic acid derivatives (analogous to aminomethyl pentanoate intermediates) outlines the use of halogenated aromatic acids subjected to ammoniation in the presence of copper catalysts and alkaline agents in DMSO solvent at elevated temperatures (120–150 °C) to afford high yields of amino-substituted acids. This methodology can be adapted for aliphatic substrates such as 3-methylpentanoic acid derivatives.

Step Reagents and Conditions Yield (%)
Halogenation Chlorination of 3-methylpentanoic acid derivative using Cl2 and FeCl3 catalyst at 60 °C ~90 (analogous)
Amination Reaction with ammonia gas, CuCl catalyst, Na2CO3 base in DMSO at 130–150 °C for 4 h 85–90 (analogous)
Esterification Methanol reflux with acid catalyst 80–95

Direct Aminomethylation via Mannich-type Reaction

The Mannich reaction involving methyl 3-methylpentanoate, formaldehyde, and ammonia has been reported as a straightforward route to introduce the aminomethyl group at the alpha position of the ester.

Parameter Details
Substrate Methyl 3-methylpentanoate
Aminomethylating Agent Formaldehyde and ammonia or ammonium salts
Catalyst Acidic catalyst (e.g., HCl)
Solvent Methanol or aqueous solution
Temperature 50–80 °C
Reaction Time 6–24 hours
Workup Neutralization, extraction, purification

This method is advantageous for simplicity but requires careful control to avoid over-alkylation or side reactions.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Typical Yield (%)
Direct Aminomethylation (Mannich) Simple one-pot reaction; fewer steps Possible side reactions; requires careful control 60–80
Amination of Halogenated Acid + Esterification High regioselectivity; high purity products Multi-step; requires halogenated intermediates 75–90
Catalytic Hydrogenation of Imines High selectivity; mild conditions Requires specialized catalysts; cost 70–85

Research Findings and Practical Considerations

  • Catalyst Selection: Copper-based catalysts and Lewis acids enhance amination efficiency and selectivity in halogenated acid amination. Acid catalysts favor Mannich-type aminomethylation.
  • Solvent Effects: Polar aprotic solvents such as DMSO and DMF facilitate amination reactions by stabilizing charged intermediates. Methanol is preferred for esterification and Mannich reactions.
  • Temperature Control: Elevated temperatures (100–150 °C) improve amination rates but require careful monitoring to prevent decomposition. Moderate temperatures (50–90 °C) suffice for Mannich reactions.
  • Purification: Post-reaction purification typically involves extraction, crystallization, or chromatography to isolate the this compound with high purity.

Summary Table of Key Preparation Parameters

Parameter Direct Aminomethylation Amination + Esterification
Starting Material Methyl 3-methylpentanoate Halogenated 3-methylpentanoic acid
Aminomethyl Source Formaldehyde + Ammonia Ammonia gas or ammonium salts
Catalyst Acid catalyst (HCl, etc.) Cuprous chloride, sodium carbonate
Solvent Methanol, aqueous DMSO, DMF
Temperature 50–90 °C 120–150 °C
Reaction Time 6–24 hours 3–6 hours
Yield 60–80% 75–90%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides are often used in the presence of a base to form amides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-3-methylpentanoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect cellular pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Methyl 2-(aminomethyl)-3-methylpentanoate with structurally related esters, focusing on substituents, molecular properties, and applications.

Structural and Functional Group Variations

Methyl 3-amino-2,2,4-trimethylpentanoate Structure: Features additional methyl groups at C2 and C4, creating a sterically hindered environment. Molecular Formula: C₉H₁₉NO₂; Molecular Weight: 173.25 g/mol . Applications: Likely used in peptide mimicry or as a chiral building block due to its branched structure.

(2S,3S)-Methyl 2-(benzylamino)-3-methylpentanoate Structure: Substitutes the aminomethyl group with a benzylamino moiety, enhancing aromatic interactions. Molecular Formula: C₁₄H₂₁NO₂; Molecular Weight: 235.32 g/mol . Applications: Potential precursor for bioactive molecules, such as modified amino acid derivatives.

Methyl 2-phenylacetoacetate Structure: Contains a phenyl-acetyl group at C2 instead of aminomethyl. Molecular Formula: C₁₁H₁₂O₃; Molecular Weight: 192.2 g/mol . Applications: Known precursor in amphetamine synthesis and forensic analysis.

Physicochemical Properties

Property This compound Methyl 3-amino-2,2,4-trimethylpentanoate Methyl 2-phenylacetoacetate
Molecular Formula Likely C₈H₁₅NO₂ (inferred) C₉H₁₉NO₂ C₁₁H₁₂O₃
Molecular Weight ~160–170 g/mol 173.25 g/mol 192.2 g/mol
Key Functional Groups Ester, aminomethyl, methyl Ester, amino, multiple methyl groups Ester, phenyl, acetyl
Solubility Polar aprotic solvents (e.g., DMF, DMSO) Low water solubility; soluble in ethanol Soluble in organic solvents

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